6-Methyl-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid
Overview
Description
“6-Methyl-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid” is a chemical compound with the linear formula C8H9O3N3 . It is utilized extensively in scientific research for its diverse applications, ranging from drug development to materials synthesis.
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringO=C1C2=CC (C (O)=O)=NN2CCN1C
. This indicates that the compound contains a pyrazolo[1,5-a]pyrazine ring with a carboxylic acid group and a methyl group attached. Physical And Chemical Properties Analysis
The compound has a molecular weight of 195.18 . Its IR spectrum and NMR spectrum have been reported , which can provide information about its structure and chemical bonds.Scientific Research Applications
Synthesis and Chemical Reactions
The compound 6-Methyl-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid is of interest in organic chemistry for its potential as a building block in the synthesis of various heterocyclic compounds. A versatile synthesis method has been developed for its derivatives, showcasing the compound's utility in multicomponent reactions (MCRs). This approach provides a straightforward pathway to generate a variety of structurally diverse molecules, highlighting the compound's importance in facilitating the exploration of novel chemical spaces and the development of new pharmaceuticals and materials (Illgen et al., 2004; Dömling & Illgen, 2004).
Pharmaceutical Research
In the realm of drug discovery and pharmaceutical research, derivatives of this compound have been synthesized and investigated for various biological activities. For instance, studies have focused on creating compounds with potential antibacterial properties, demonstrating the role of these derivatives in the development of new therapeutic agents. This research underscores the compound's significance in medicinal chemistry, where its modifications lead to new molecules with promising biological activities (Bildirici et al., 2007).
Green Chemistry and Environmental Considerations
Advancements in green chemistry have also been facilitated by the use of this compound derivatives. Researchers have developed solvent-free synthesis methods for pyrano[2,3-c]-pyrazoles and pyrazolo[1,5-a]pyrimidines, emphasizing the compound's utility in promoting environmentally friendly chemical reactions. These methods not only reduce the environmental impact of chemical synthesis but also enhance the efficiency and sustainability of the production process (Al-Matar et al., 2010).
Safety and Hazards
Properties
IUPAC Name |
6-methyl-4-oxo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O3/c1-4-3-11-6(7(12)9-4)2-5(10-11)8(13)14/h2,4H,3H2,1H3,(H,9,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVFMQTPYIIUUBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN2C(=CC(=N2)C(=O)O)C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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